molecular formula C20H16 B14749194 Benz(a)anthracene, 6,12-dimethyl- CAS No. 568-81-0

Benz(a)anthracene, 6,12-dimethyl-

Cat. No.: B14749194
CAS No.: 568-81-0
M. Wt: 256.3 g/mol
InChI Key: NHXNPBTUMFWNNT-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 6,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 6 and 12 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 6,12-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of Benz(a)anthracene, 6,12-dimethyl- is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent controls to minimize exposure and environmental release .

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene, 6,12-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benz(a)anthracene, 6,12-dimethyl- is extensively used in scientific research due to its carcinogenic properties. Some applications include:

Mechanism of Action

The carcinogenic effects of Benz(a)anthracene, 6,12-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially cancer. The molecular targets include various enzymes involved in the metabolic activation, such as cytochrome P450 .

Comparison with Similar Compounds

  • Benz(a)anthracene
  • 7,12-Dimethylbenz(a)anthracene
  • 1,4-Dimethyl-2,3-benzophenanthrene
  • 9,10-Dimethyl-1,2-benzanthracene

Comparison: Benz(a)anthracene, 6,12-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its reactivity and biological effects. Compared to other dimethyl derivatives, it has distinct metabolic pathways and carcinogenic potency .

Properties

CAS No.

568-81-0

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

6,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)20-14(2)17-9-5-3-8-16(17)12-19(13)20/h3-12H,1-2H3

InChI Key

NHXNPBTUMFWNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C(C4=CC=CC=C4C=C13)C

Origin of Product

United States

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